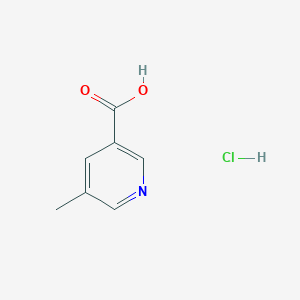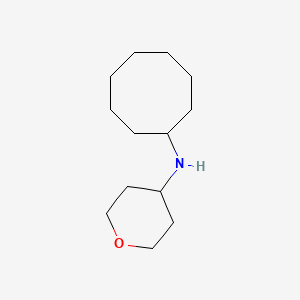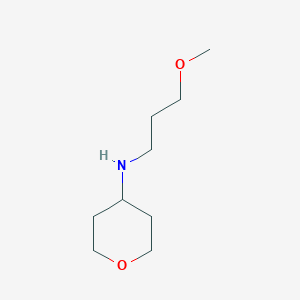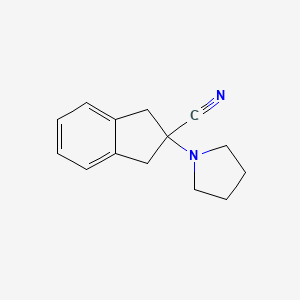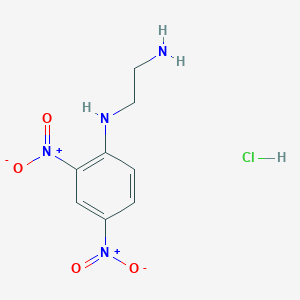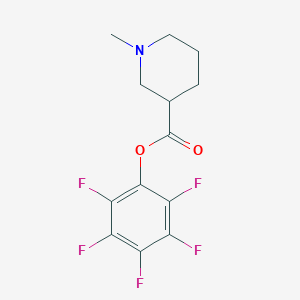
(5-bromo-1H-indazol-3-yl)methanamine
Übersicht
Beschreibung
“(5-bromo-1H-indazol-3-yl)methanamine” is a compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrazole ring with a bromine atom attached to the 5th carbon and a methanamine group attached to the 3rd carbon . The InChI string representation of the compound is InChI=1S/C8H8BrN3/c9-5-1-2-7-6 (3-5)8 (4-10)12-11-7/h1-3H,4,10H2, (H,11,12) .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 226.07 g/mol . It has a topological polar surface area of 54.7 Ų and a complexity of 164 . The compound has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .
Wissenschaftliche Forschungsanwendungen
Indazole Derivatives in Therapeutic Applications
Indazole derivatives are a class of heterocyclic compounds that possess a wide range of biological activities, making them of significant interest in the development of novel therapeutic agents. Indazoles, which consist of a pyrazole ring fused with a benzene ring, have been the focus of numerous patents and research studies due to their promising anticancer, anti-inflammatory, and neuroprotective properties. A review of patents from 2013 to 2017 highlighted the pharmacological importance of indazole scaffolds in forming the basis of compounds with potential therapeutic value across various disorders, including those involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).
Zukünftige Richtungen
Indazole-containing derivatives, including “(5-bromo-1H-indazol-3-yl)methanamine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing new synthesis methods for this compound and exploring its potential biological activities.
Wirkmechanismus
Target of Action
Indazole derivatives, which include (5-bromo-1h-indazol-3-yl)methanamine, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate the activity of their target receptors . This interaction with the targets leads to changes in the biochemical pathways and results in the observed biological activities .
Biochemical Pathways
Indazole derivatives have been found to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 22607 , which is within the optimal range for drug-like molecules. This suggests that the compound may have suitable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Indazole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have significant molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
(5-bromo-1H-indazol-3-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . This compound may similarly impact these cellular processes, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound may bind to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . This mechanism of action highlights the potential therapeutic applications of this compound in treating inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Understanding the temporal effects of this compound is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed. For example, high doses of indazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Determining the optimal dosage of this compound is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues . The distribution of this compound within the body is a key factor in determining its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(5-bromo-2H-indazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFIKCLHAXJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657109 | |
| Record name | 1-(5-Bromo-2H-indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-37-4 | |
| Record name | 5-Bromo-1H-indazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2H-indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



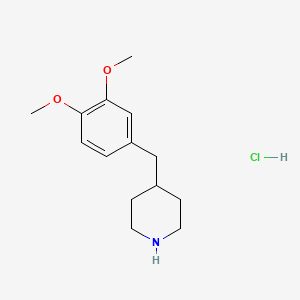
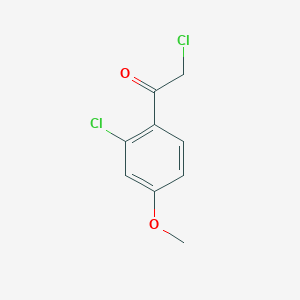
![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)
